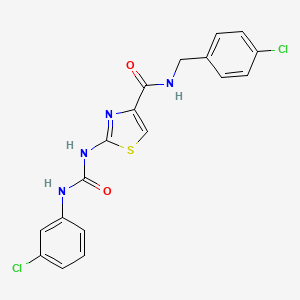
N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is known for its unique properties that make it an ideal candidate for various laboratory experiments. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide involves the reaction of 4-chlorobenzylamine with 2-amino-4-chlorothiazole to form N-(4-chlorobenzyl)-2-amino-4-chlorothiazole. This intermediate is then reacted with 3-chlorobenzoyl isocyanate to form N-(4-chlorobenzyl)-2-(3-chlorophenyl)ureido)thiazole-4-carboxylic acid, which is then converted to the final product through amidation with ammonia or an ammonium salt.
Starting Materials
4-chlorobenzylamine, 2-amino-4-chlorothiazole, 3-chlorobenzoyl isocyanate, ammonia or an ammonium salt
Reaction
4-chlorobenzylamine is reacted with 2-amino-4-chlorothiazole in a solvent such as ethanol or DMF at a temperature of around 80-100°C for several hours to form N-(4-chlorobenzyl)-2-amino-4-chlorothiazole., N-(4-chlorobenzyl)-2-amino-4-chlorothiazole is then reacted with 3-chlorobenzoyl isocyanate in a solvent such as dichloromethane or chloroform at a temperature of around 0-5°C for several hours to form N-(4-chlorobenzyl)-2-(3-chlorophenyl)ureido)thiazole-4-carboxylic acid., Finally, N-(4-chlorobenzyl)-2-(3-chlorophenyl)ureido)thiazole-4-carboxylic acid is converted to the final product N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide through amidation with ammonia or an ammonium salt in a solvent such as ethanol or water at a temperature of around 80-100°C for several hours.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide involves the inhibition of certain enzymes and proteins that are involved in the development and progression of diseases. This compound has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in the body.
生化和生理效应
N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide has been found to have various biochemical and physiological effects on the body. It has been found to reduce the levels of certain inflammatory markers in the body, which can help in the treatment of various diseases. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis (cell death) in these cells.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide in lab experiments is its unique properties that make it an ideal candidate for various experiments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are various future directions that can be explored with N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide. One of the directions is the development of new drugs and therapies based on this compound. Another direction is the exploration of its potential applications in the field of nanotechnology. Further research can also be done to explore its potential applications in the treatment of other diseases.
In conclusion, N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its unique properties make it an ideal candidate for various laboratory experiments. Further research can be done to explore its potential applications in the development of new drugs and therapies, as well as its potential applications in the field of nanotechnology.
科学研究应用
N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been found to be effective in the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has also been used in the development of new drugs and therapies.
属性
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2S/c19-12-6-4-11(5-7-12)9-21-16(25)15-10-27-18(23-15)24-17(26)22-14-3-1-2-13(20)8-14/h1-8,10H,9H2,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLVMPPOQZDEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-3-methylbutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2677588.png)
![Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate](/img/structure/B2677590.png)
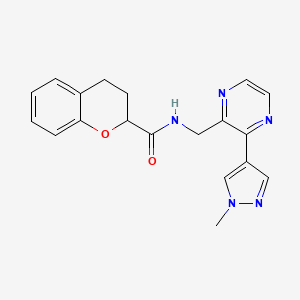
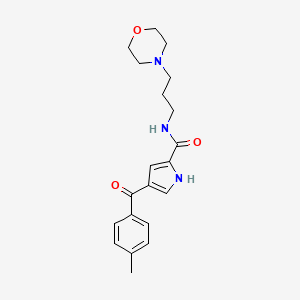
![1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2677595.png)
![[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![6-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2677597.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2677599.png)

![1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677602.png)
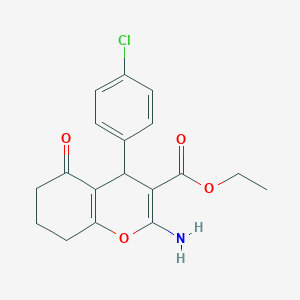
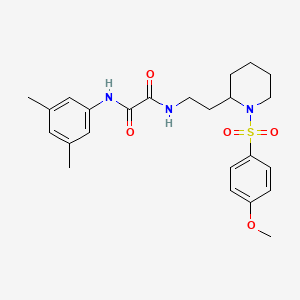
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677607.png)